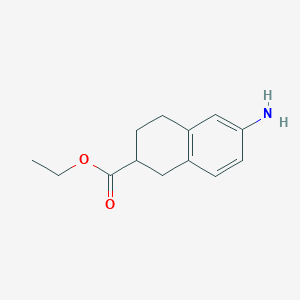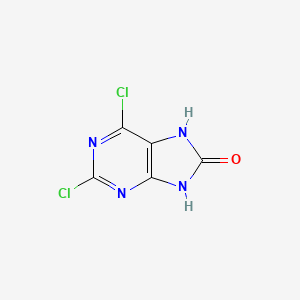![molecular formula C13H17N3O2 B3196226 6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one CAS No. 97211-74-0](/img/structure/B3196226.png)
6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one
Descripción general
Descripción
6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one, also known as JNJ-40411813, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have potent inhibitory activity against various kinases, including cyclin-dependent kinase 9 (CDK9), glycogen synthase kinase 3 beta (GSK3β), and Janus kinase 2 (JAK2). These kinases are involved in various cellular processes, including transcription, cell cycle regulation, and inflammation. Therefore, this compound has been investigated as a potential therapeutic agent for cancer, neurological disorders, and inflammatory diseases.
Mecanismo De Acción
6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one exerts its inhibitory activity by binding to the ATP-binding site of its target kinases. This results in the inhibition of kinase activity, which leads to downstream effects on cellular processes. For example, inhibition of CDK9 by this compound has been shown to block transcriptional elongation and induce apoptosis in cancer cells. Inhibition of GSK3β has been shown to promote neuroprotection and reduce inflammation in preclinical models of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against its target kinases in biochemical assays. In preclinical models, this compound has been shown to have antitumor activity in various cancer types, including leukemia, lymphoma, and solid tumors. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. In addition, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one is its potent inhibitory activity against multiple kinases, which makes it a versatile tool for studying various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can limit its use in certain experimental settings. In addition, the selectivity of this compound for its target kinases may vary depending on the experimental conditions, which can affect the interpretation of results.
Direcciones Futuras
There are several future directions for 6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one research. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity. Another area of interest is the investigation of this compound as a potential therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on cellular processes will provide insights into its potential therapeutic applications.
Propiedades
IUPAC Name |
6-(2-morpholin-4-ylethyl)-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13-11-2-1-3-14-12(11)10-16(13)5-4-15-6-8-18-9-7-15/h1-3H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALHNDJCWDHPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C2=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693614 | |
| Record name | 6-[2-(Morpholin-4-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97211-74-0 | |
| Record name | 6-[2-(Morpholin-4-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



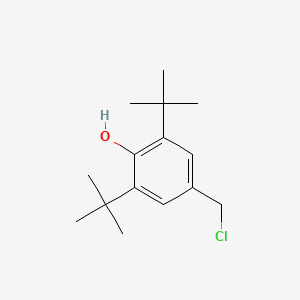


![3-[(Methylamino)methyl]benzamide](/img/structure/B3196165.png)
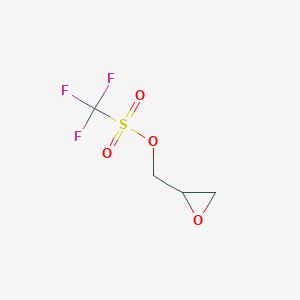
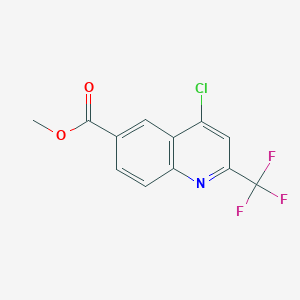

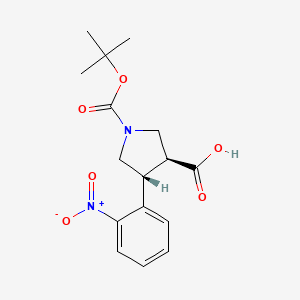
![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)
![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)
![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)

